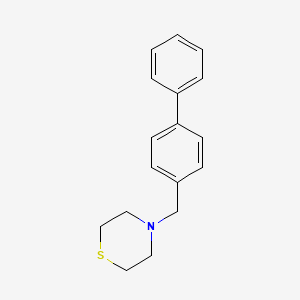

4-(4-biphenylylmethyl)thiomorpholine

Description

Properties

IUPAC Name |

4-[(4-phenylphenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NS/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-18-10-12-19-13-11-18/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONVYAOQFZRFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198008 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Table 1: Key Structural Features of Thiomorpholine Derivatives

Key Observations :

- Sulfur vs. Oxygen : Thiomorpholine derivatives exhibit higher lipophilicity (logP) compared to morpholine analogs, influencing membrane permeability .

- Substituent Effects : Biphenylylmethyl groups may enhance target binding through aromatic interactions, whereas nitro or sulfonyl groups improve electrophilicity for covalent binding .

- Conformational Flexibility : Thiomorpholine rings adopt chair conformations in crystals, with substituents (e.g., nitrophenyl) occupying axial or equatorial positions depending on intermolecular interactions .

Key Findings :

- Antimicrobial Efficacy : Sulfone derivatives (e.g., 1,1-dioxides) show enhanced stability and activity against Gram-positive bacteria compared to thioether analogs .

- Medicinal Chemistry Utility : 4-(4-Nitrophenyl)thiomorpholine serves as a precursor for antimycobacterial agents, while chloro/methoxy derivatives are explored in kinase inhibitor design .

- Metabolic Pathways : Sulfur oxidation in thiomorpholines generates sulfoxides/sulfones, which can act as prodrugs or modulate pharmacokinetics .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic and Computational Data

Insights :

- Packing Efficiency : Thiomorpholines with aromatic substituents (e.g., nitrophenyl) form dense crystals (packing index ~74.4%) via weak hydrogen bonds and π-stacking .

- DFT vs. Experimental Structures : Discrepancies between gas-phase (DFT) and solid-state conformations highlight the role of intermolecular forces in crystal packing .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-biphenylylmethyl)thiomorpholine, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-biphenylylmethyl halides and thiomorpholine. Key steps include:

- Reaction Setup : Heating (70–90°C) in polar aprotic solvents (e.g., acetonitrile, DMF) with a base (e.g., K₂CO₃) to deprotonate thiomorpholine .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol .

- Optimization Tips :

- Solvent Choice : Acetonitrile increases reaction rate compared to 1-butanol due to higher polarity .

- Stoichiometry : Excess thiomorpholine (1.2–1.5 eq) improves yields by mitigating side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Core Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., biphenyl methyl proton shifts at δ 4.1–4.3 ppm) .

- X-ray Crystallography : Resolves chair conformation of the thiomorpholine ring and biphenyl spatial arrangement .

- Mass Spectrometry : High-resolution MS validates molecular weight (expected: ~325.5 g/mol) .

- Purity Assessment :

- HPLC : >98% purity achievable with C18 columns (mobile phase: methanol/water) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfoxidation, biphenyl substitution) influence the compound’s bioactivity and metabolic stability?

- Key Findings :

- Sulfoxidation : Oxidation of the thiomorpholine sulfur to sulfoxide/sulfone enhances metabolic stability but reduces lipophilicity (logP decreases by ~0.5 units) .

- Biphenyl Modifications : Electron-withdrawing groups (e.g., -NO₂) on the biphenyl moiety improve binding to kinase targets (IC₅₀ < 100 nM in EGFR inhibition assays) .

- Data Table :

| Modification | Bioactivity (IC₅₀) | Metabolic Half-Life (Human Liver Microsomes) |

|---|---|---|

| Parent Compound | 250 nM | 1.2 h |

| Sulfoxide Derivative | 320 nM | 3.8 h |

| 4-NO₂ Biphenyl | 85 nM | 0.9 h |

Q. What strategies resolve contradictions in reported biological activity data for thiomorpholine derivatives?

- Common Issues :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations (1 mM vs. 10 µM) alter kinase inhibition results .

- Redox Sensitivity : Thiomorpholine derivatives degrade under oxidative conditions, leading to inflated EC₅₀ values in older studies lacking inert atmospheres .

- Resolution Workflow :

Standardize assay conditions (e.g., 1 mM ATP, 37°C, 5% CO₂).

Use fresh DMSO stocks stored under nitrogen.

Validate results with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can computational modeling predict the binding modes of this compound to therapeutic targets?

- Methods :

- Molecular Docking (AutoDock Vina) : Predicts biphenyl insertion into hydrophobic kinase pockets (e.g., EGFR’s ATP-binding site) .

- MD Simulations (GROMACS) : Reveals stable hydrogen bonds between thiomorpholine sulfur and Lys721 (distance: 2.9 Å) over 100 ns trajectories .

- Validation :

- Mutagenesis studies (e.g., EGFR-L721A) reduce compound affinity by 10-fold, confirming docking predictions .

Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Challenges :

- Byproduct Formation : Alkylation of thiomorpholine’s secondary amine leads to di-substituted impurities (~15% yield loss) .

- Scale-Up Issues : Exothermic reactions in acetonitrile require precise temperature control for >10 g batches .

- Solutions :

- Protecting Groups : Use Boc-anhydride to temporarily protect thiomorpholine’s amine, reducing di-substitution .

- Flow Chemistry : Enables safer exotherm management and improves reproducibility at scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.